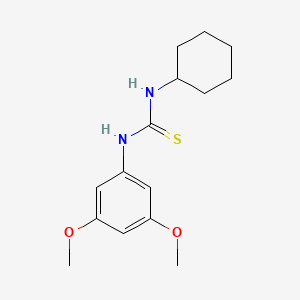
N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea (CDMTU) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a thiourea derivative that has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Specifically, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect against oxidative stress-induced damage. Additionally, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to decrease levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various disease models. One limitation of using N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea. One area of interest is the potential use of N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea may have potential applications in the treatment of other diseases, such as cancer and diabetes. Further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea involves the reaction of cyclohexylisothiocyanate with 3,5-dimethoxyaniline in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been studied extensively for its potential therapeutic applications, particularly in the field of neuroprotection. It has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage in the brain. Additionally, N-cyclohexyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-18-13-8-12(9-14(10-13)19-2)17-15(20)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQNFRDLHLCHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(3,5-dimethoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

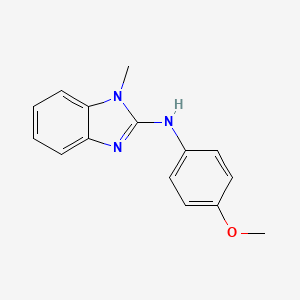
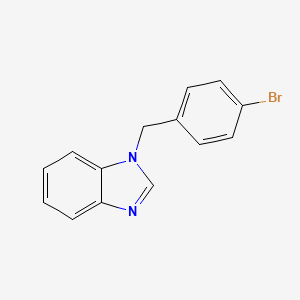
![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)
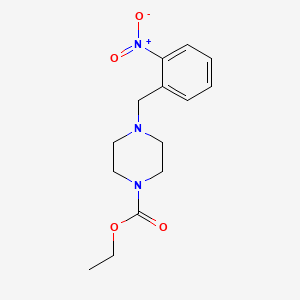
![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
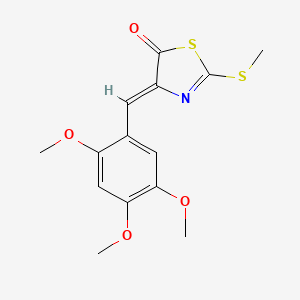
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)

![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)